
4-methyl-N-(4-nitrophenyl)-9-acridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(4-nitrophenyl)-9-acridinamine, also known as MNA, is a chemical compound with potential applications in scientific research. MNA is a derivative of acridine, a heterocyclic organic compound commonly used in the synthesis of various drugs and dyes. MNA has been shown to possess interesting biochemical and physiological properties, making it a promising candidate for future research in the field of medicine.
Wirkmechanismus
The mechanism of action of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is not fully understood. However, studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine acts by inhibiting the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. By inhibiting the activity of this enzyme, 4-methyl-N-(4-nitrophenyl)-9-acridinamine can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to possess interesting biochemical and physiological effects. Studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine can induce apoptosis, a process by which cells undergo programmed cell death. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has also been shown to inhibit the growth and proliferation of cancer cells, making it a potential candidate for the development of new cancer drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is its potent anti-cancer properties. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to be effective against a wide range of cancer cell lines, making it a potential candidate for the development of new cancer drugs. However, one of the main limitations of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is its toxicity. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to be toxic to normal cells, making it difficult to use in clinical settings.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. One potential direction is the development of new cancer drugs based on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. Another potential direction is the development of new antibiotics based on 4-methyl-N-(4-nitrophenyl)-9-acridinamine. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(4-nitrophenyl)-9-acridinamine and its potential applications in the field of medicine.
Synthesemethoden
The synthesis of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is a complex process that involves several steps. The first step is the preparation of 4-nitroaniline, which is then reacted with acetic anhydride to form 4-nitroacetanilide. This compound is then reduced to 4-aminoacetanilide, which is further reacted with 4-methyl-1,2,3,6-tetrahydropyridine to form 4-methyl-N-(4-nitrophenyl)-9-acridinamine.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(4-nitrophenyl)-9-acridinamine has been shown to possess interesting properties that make it a promising candidate for scientific research. One of the main applications of 4-methyl-N-(4-nitrophenyl)-9-acridinamine is in the field of cancer research. Studies have shown that 4-methyl-N-(4-nitrophenyl)-9-acridinamine has potent anti-cancer properties, making it a potential candidate for the development of new cancer drugs. 4-methyl-N-(4-nitrophenyl)-9-acridinamine has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
4-methyl-N-(4-nitrophenyl)acridin-9-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c1-13-5-4-7-17-19(13)22-18-8-3-2-6-16(18)20(17)21-14-9-11-15(12-10-14)23(24)25/h2-12H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVKYDSHCKUUGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C3=CC=CC=C3N=C12)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B5176868.png)

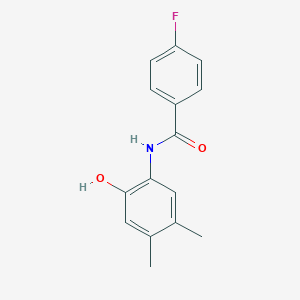
![1-methyl-2,4,6,8-tetraphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5176884.png)
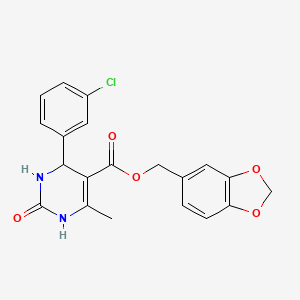
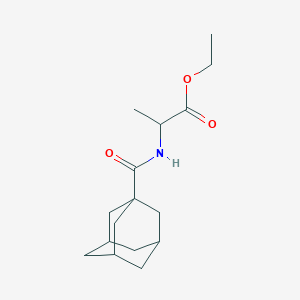
![2-(1-benzyl-3-oxo-2-piperazinyl)-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5176897.png)
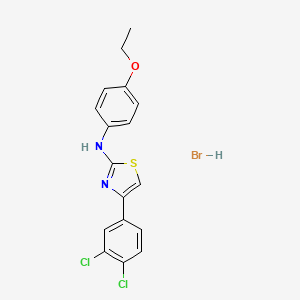
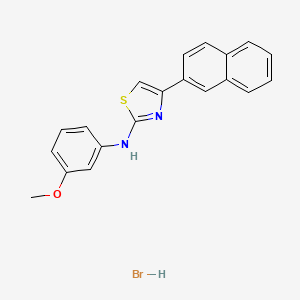
![methyl 5-[4-(benzoylamino)-3-chlorotetrahydro-2-thienyl]pentanoate](/img/structure/B5176916.png)
![4-fluoro-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5176924.png)

![N-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]methyl}-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5176957.png)